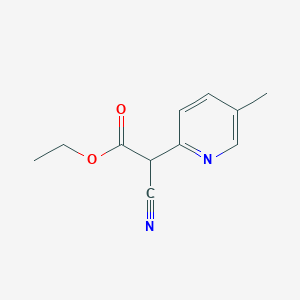
Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate is an organic compound with the molecular formula C11H12N2O2 It is a derivative of cyanoacetic acid and pyridine, featuring a cyano group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate typically involves the reaction of ethyl cyanoacetate with 5-methyl-2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The ester group can undergo condensation reactions with amines or hydrazines to form amides or hydrazides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Condensation Reactions: Amines or hydrazines in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted this compound derivatives.
Condensation Reactions: Amides or hydrazides.
Reduction: Ethyl 2-amino-2-(5-methylpyridin-2-yl)acetate.
Scientific Research Applications
Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler analog without the pyridine ring.
Methyl 2-cyano-2-(5-methylpyridin-2-yl)acetate: A similar compound with a methyl ester instead of an ethyl ester.
2-Cyano-2-(5-methylpyridin-2-yl)acetic acid: The corresponding acid derivative.
Uniqueness
This compound is unique due to the presence of both the cyano and ester functional groups, which provide versatility in chemical reactions. The 5-methylpyridine moiety adds additional reactivity and potential for interaction with biological targets, making it a valuable compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9(6-12)10-5-4-8(2)7-13-10/h4-5,7,9H,3H2,1-2H3 |
InChI Key |
CENQRIFSACLYNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















